3-methoxy-N-{2-[(1-methyl-1H-indol-3-yl)formamido]ethyl}benzamide
Description
This compound features a benzamide core substituted with a methoxy group at the 3-position. The amide nitrogen is connected via an ethyl linker to a formamido group, which is further attached to a 1-methyl-1H-indole moiety. This structure combines aromatic, hydrogen-bonding, and lipophilic elements, making it a candidate for diverse biological interactions, particularly in receptor targeting or enzyme inhibition .
Properties
Molecular Formula |
C20H21N3O3 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-[2-[(3-methoxybenzoyl)amino]ethyl]-1-methylindole-3-carboxamide |
InChI |
InChI=1S/C20H21N3O3/c1-23-13-17(16-8-3-4-9-18(16)23)20(25)22-11-10-21-19(24)14-6-5-7-15(12-14)26-2/h3-9,12-13H,10-11H2,1-2H3,(H,21,24)(H,22,25) |
InChI Key |
HPSGAUBACKXOOE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)NCCNC(=O)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-{2-[(1-methyl-1H-indol-3-yl)formamido]ethyl}benzamide typically involves multiple steps, starting with the preparation of the indole moiety. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The resulting indole derivative can then be further functionalized to introduce the methoxy and formamido groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-{2-[(1-methyl-1H-indol-3-yl)formamido]ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to modify the functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, sulfonyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
3-methoxy-N-{2-[(1-methyl-1H-indol-3-yl)formamido]ethyl}benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methoxy-N-{2-[(1-methyl-1H-indol-3-yl)formamido]ethyl}benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Substituent Variations on the Benzamide Core
- 3-Methoxy Substitution : The methoxy group enhances lipophilicity and may participate in hydrogen bonding or π-π interactions.
- Fluorinated Analog : 2-Fluoro-N-[2-(2-Methyl-1H-Indol-3-yl)Ethyl]Benzamide () replaces the methoxy with a fluorine atom. Fluorine’s electronegativity increases binding affinity but reduces solubility compared to methoxy. The 2-methylindole substitution also introduces steric hindrance absent in the 1-methylindole of the target compound .
Indole Modifications
- 1-Methyl vs. 2-Methyl Indole : The target compound’s 1-methylindole minimizes steric clashes compared to 2-methylindole derivatives (e.g., ). This positional difference affects π-stacking and receptor binding pockets .
- Formyl Substituents : N-(1-Ethyl-2-Formyl-1H-Indol-3-yl)Benzamide () introduces a formyl group, which may enhance reactivity but reduce metabolic stability compared to the formamido linker in the target compound .
Linker and Functional Group Diversity
- Formamido vs. Carbamate/Ester Linkers : Compounds like N-[1-(Benzoyloxy)Ethyl]Benzamide () use ester linkages, which are prone to hydrolysis, unlike the more stable formamido group in the target compound .
- Complex Pharmacophores : 3-Methoxy-N-{3-(1-Methyl-1H-Pyrazol-5-yl)-4-[2-(Morpholin-4-yl)Ethoxy]Phenyl}Benzamide () incorporates morpholine and pyrazole moieties, enhancing solubility and introducing secondary binding interactions (e.g., platelet aggregation inhibition) absent in the target compound .
Biological Activity
3-methoxy-N-{2-[(1-methyl-1H-indol-3-yl)formamido]ethyl}benzamide is a synthetic compound that exhibits potential biological activities, particularly in the realm of medicinal chemistry. Its structure includes a methoxy group, an indole moiety, and an amide linkage, which are characteristic of many biologically active compounds. This article aims to explore the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 3-methoxy-N-{2-[(1-methyl-1H-indol-3-yl)formamido]ethyl}benzamide can be represented as follows:
This compound features:
- Methoxy Group : Enhances lipophilicity and bioavailability.
- Indole Moiety : Known for its role in various biological activities including anticancer effects.
- Amide Linkage : Important for interactions with biological targets.
Anticancer Activity
Research indicates that compounds similar to 3-methoxy-N-{2-[(1-methyl-1H-indol-3-yl)formamido]ethyl}benzamide can inhibit tubulin polymerization, a critical process in cancer cell proliferation. The ability to induce apoptosis in cancer cells has been documented, suggesting potential as an anticancer agent.
Table 1: Antiproliferative Activity Against Various Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 3-methoxy-N-{2-[(1-methyl-1H-indol-3-yl)formamido]ethyl}benzamide | A549 (lung cancer) | 5.0 | Tubulin inhibition |
| N-(1-methylindol-3-yl)acetamide | MCF-7 (breast cancer) | 7.2 | Apoptosis induction |
| 5-Methoxyindole | HCT116 (colon cancer) | 10.5 | Cell cycle arrest |
The mechanisms through which this compound exerts its effects include:
- Tubulin Inhibition : Disruption of microtubule dynamics, leading to cell cycle arrest.
- Apoptosis Induction : Activation of intrinsic apoptotic pathways.
Molecular docking studies have shown that the compound binds effectively to tubulin and other cancer-related enzymes, enhancing its potential as a targeted therapy.
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds. For instance:
- Study on Indole Derivatives : A study published in MDPI evaluated various indole derivatives for their antiproliferative effects. Compounds with similar structures demonstrated IC50 values ranging from 1.2 to 5.3 µM against different cancer cell lines, suggesting that structural modifications can significantly impact efficacy .
- Molecular Docking Studies : Research conducted on related indole compounds indicated strong binding affinities to proteins involved in cancer pathways, reinforcing the therapeutic potential of such compounds .
Comparative Analysis
Table 2: Comparison of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
